Trimethylolpropane trimethacrylate

Catalog No.
S604913
CAS No.
3290-92-4
M.F
C18H26O6
M. Wt
338.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane trimethacrylate

CAS Number

3290-92-4

Product Name

Trimethylolpropane trimethacrylate

IUPAC Name

2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3

InChI Key

OKKRPWIIYQTPQF-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Solubility

3.84e-05 M

Synonyms

TMPTMA, trimethylol propane trimethacrylate, trimethylolpropane trimethacrylate

Canonical SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Cross-linking Agent in Polymer Synthesis

TMPT acts as a crucial cross-linking agent in the synthesis of various polymers, enhancing their mechanical strength, thermal stability, and other desirable properties. Some notable examples include:

  • Dental composites: TMPT is used to cross-link poly(hydroxyethyl methacrylate) (pHEMA) for dental fillings and restorations. This application leverages TMPT's ability to form a strong, durable network, crucial for withstanding the wear and tear in the mouth [].
  • Silicone rubber: TMPT can be incorporated into silicone rubber formulations to reduce the bleed-out ratio, minimizing the migration of low molecular weight components from the cured material. This improvement in material performance is essential for various industrial applications [].

Monomer for Functional Materials

As a reactive monomer, TMPT can be directly incorporated into the structure of various functional materials:

  • Organic monolithic columns: TMPT can be polymerized using controlled radical polymerization techniques to create organic monolithic columns for use in high-performance liquid chromatography (HPLC). These columns offer advantages like high efficiency and fast separation times [].
  • Macroporous polymers: TMPT co-polymerized with other monomers like glycidyl methacrylate can create macroporous polymers with precisely controlled pore sizes and functionalities. These materials find applications in various fields, including catalysis, separation science, and drug delivery [].

Other Research Applications

Beyond the aforementioned examples, TMPT also finds applications in various other research areas, including:

  • Development of biocompatible materials: Researchers are exploring the potential of TMPT in designing biocompatible materials for tissue engineering and medical devices due to its versatility and reactivity.
  • Preparation of nanoparticles: TMPT can be used as a cross-linker in the synthesis of nanoparticles, allowing for the creation of functionalized nanoparticles with tailored properties for various applications [].

TMPTMA is a synthetic organic compound belonging to the class of methacrylates. It is a trifunctional monomer, meaning it has three reactive methacrylate groups (CH2=C(CH3)COOCH2-) attached to a central core. TMPTMA is derived from trimethylolpropane (TMP) through esterification with methacrylic acid [].

TMPTMA plays a significant role in various scientific research fields due to its ability to form strong covalent bonds and participate in cross-linking reactions. This property makes it valuable for synthesizing various polymers and resins with desirable properties [].


Molecular Structure Analysis

The key feature of TMPTMA's structure is the presence of three methacrylate groups bonded to a central carbon atom. These methacrylate groups are highly reactive due to the presence of a double bond and an electron-withdrawing ester group. The central carbon atom connects to three hydroxyl (OH) groups in TMP, which are replaced by the methacrylate groups during synthesis []. This trifunctional structure allows TMPTMA to react with multiple molecules, promoting cross-linking and network formation in polymers.


Chemical Reactions Analysis

Synthesis

TMPTMA is typically synthesized by reacting TMP with methacrylic acid in the presence of an acid catalyst. The reaction scheme can be simplified as follows []:

(CH3)3C(OH)3 + 3CH2=C(CH3)COOH → (CH3)3C(OCH2C(CH3)=CH2COO)3 + 3H2O

(TMP) + (Methacrylic acid) → (TMPTMA) + (Water)

Cross-linking reactions

TMPTMA readily participates in cross-linking reactions with other monomers containing complementary functional groups. During these reactions, the double bonds in the methacrylate groups undergo polymerization, forming covalent linkages between TMPTMA and other molecules. This cross-linking process leads to the formation of a three-dimensional network structure, enhancing the strength, rigidity, and thermal stability of the resulting polymer [].

Decomposition

TMPTMA can decompose at high temperatures, releasing volatile organic compounds and potentially harmful fumes. The exact decomposition products depend on various factors, including temperature, heating rate, and the presence of oxygen.

Physical and Chemical Properties

  • Appearance: Colorless to light yellow liquid [].
  • Molecular weight: 330.4 g/mol [].
  • Melting point: Not available.
  • Boiling point: Decomposes at high temperatures [].
  • Density: Around 1.1 g/cm³ (estimated) [].
  • Solubility: Soluble in most organic solvents, such as acetone, toluene, and methyl ethyl ketone [].
  • Stability: Stable at room temperature, but can decompose upon heating [].

Mechanism of Action (not applicable)

TMPTMA can be irritating to the skin, eyes, and respiratory tract. It is also a suspected skin sensitizer, meaning it can cause allergic reactions upon repeated exposure [].

  • Acute toxicity: Limited data available on acute toxicity. However, handling practices should still prioritize minimizing exposure [].
  • Flammability: Flammable liquid. Ignition point data not readily available, but common safety protocols for handling flammable liquids should be followed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TMPTMA.
  • Ensure proper ventilation in the workplace.
  • Avoid contact with skin, eyes, and clothing.
  • Follow safe handling practices for flammable liquids.

Physical Description

DryPowder, Liquid; Liquid

XLogP3

3.8

LogP

4.39 (LogP)

UNII

S734UC120F

GHS Hazard Statements

Aggregated GHS information provided by 778 companies from 16 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 195 of 778 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 583 of 778 companies with hazard statement code(s):;
H411 (98.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3290-92-4

Wikipedia

Trimethylolpropane trimethacrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types